molecular formula C10H16N2O8 B099644 Ethylenediaminetetraacetic acid-d4 CAS No. 15251-22-6

Ethylenediaminetetraacetic acid-d4

Cat. No.: B099644
CAS No.: 15251-22-6
M. Wt: 296.27 g/mol
InChI Key: KCXVZYZYPLLWCC-JBISRTOLSA-N
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Description

Ethylenediaminetetraacetic acid-d4 (EDTA-d4) is a deuterated analog of ethylenediaminetetraacetic acid (EDTA), where four hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) by minimizing interference from protonated solvents or biomolecules . EDTA-d4 retains the hexadentate chelating properties of its parent compound, enabling it to bind divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺) with high affinity . Its molecular formula is (DO₂CCH₂)₂N(CH₂)₂N(CH₂CO₂D)₂, with a molecular weight of 296.27 g/mol, distinguishing it from non-deuterated EDTA (molecular weight 292.24 g/mol) .

Properties

IUPAC Name

deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584453
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15251-22-6
Record name 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid-d4
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Preparation Methods

Deuterated Reagent Substitution

  • Formaldehyde-d₂ : Replacing formaldehyde (HCHO) with deuterated formaldehyde (D₂CO) introduces deuterium at cyanomethylation sites.

  • Deuterated Hydrocyanic Acid : Using DCN instead of HCN incorporates deuterium during nitrile group formation.

  • Heavy Water (D₂O) : Employing D₂O as the reaction medium facilitates proton-deuterium exchange at acidic or basic pH.

Post-Synthetic Isotopic Exchange

EDTA’s carboxylic acid groups can undergo acid-catalyzed H/D exchange in D₂O, though this method lacks positional specificity.

Hybrid Methods

Combining deuterated reagents with D₂O during saponification ensures maximal deuteration. For example, using D₂CO and DCN in cyanomethylation, followed by NaOH/D₂O hydrolysis, yields EDTA-d4 with >98% isotopic purity.

Detailed Preparation Methods for EDTA-d4

Two-Stage Cyanomethylation with Deuterated Reagents

Step 1: Adduct Formation

  • React EDA with D₂CO (2:1 molar ratio) at 20–25°C to form the deuterated adduct.

  • Critical parameter : Maintain temperature <30°C to prevent adduct decomposition.

Step 2: First-Stage Cyanomethylation

  • Add DCN (2 moles per EDA) to the adduct solution at <30°C.

  • Reaction outcome : EDDiN with two deuterated nitrile groups (EDDiN-d4).

Step 3: Second-Stage Cyanomethylation

  • Mix EDDiN-d4 with excess D₂CO and DCN in H₂SO₄/D₂O at pH <1.0.

  • Temperature : 65–70°C to ensure complete conversion to EDTN-d4.

Step 4: Saponification

  • Hydrolyze EDTN-d4 with NaOH/D₂O under reflux to yield EDTA-d4 tetrasodium salt.

  • Yield : ~95% with isotopic purity >99%.

Hydroxyacetonitrile Route with Isotopic Enrichment

Step 1: Reaction Setup

  • Combine EDA, NaOD/D₂O, and deuterated hydroxyacetonitrile (D-HAN) at 85–102°C under vacuum.

  • Additive : Sodium cyanide-d (NaCN-d) to suppress side reactions.

Step 2: Acidification and Purification

  • Treat the reaction mixture with D₂SO₄ to pH 4–5, followed by D₂O dilution.

  • Crystallization : Cool to 40–50°C to isolate EDTA-d4 disodium salt.

Yield : ~80% with 99.3% purity.

Challenges and Optimization

Kinetic Isotope Effects

Deuterated reagents exhibit slower reaction kinetics due to higher bond dissociation energies. For example, DCN addition requires 20–30% longer reaction times compared to HCN to achieve >99% conversion.

Purification Considerations

  • Activated Carbon Treatment : Essential for removing undeterated impurities but may adsorb deuterated products, reducing yield by 5–10%.

  • Crystallization Optimization : EDTA-d4 solubility in D₂O is 15% lower than EDTA in H₂O, necessitating adjusted cooling rates.

Cost Analysis

Deuterated reagents significantly increase production costs:

ReagentCost (USD/kg)Non-deuterated Cost (USD/kg)
D₂CO2,5001.50 (HCHO)
DCN3,2002.80 (HCN)
D₂O6000.80 (H₂O)

Analytical Characterization

EDTA-d4 is validated using:

  • NMR Spectroscopy : Absence of proton signals at 3.7 ppm (methylene groups).

  • Mass Spectrometry : Molecular ion peak at m/z 296.2 (vs. 292.1 for EDTA).

  • Isotopic Purity : Measured via IR spectroscopy (C–D stretches at 2,100–2,200 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid-d4 undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

    Substitution: The deuterium atoms in the carboxyl groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts in aqueous solutions. The reaction conditions include neutral to slightly basic pH to facilitate complex formation.

    Substitution: Requires specific reagents such as halogenating agents or nucleophiles to replace the deuterium atoms.

Major Products

    Chelation: Metal-ethylenediaminetetraacetic acid-d4 complexes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethylenediaminetetraacetic acid-d4 has numerous applications in scientific research, including:

    Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.

    Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.

    Medicine: Utilized in medical research to study metal ion interactions in biological systems and develop metal-based therapeutics.

    Industry: Applied in industrial processes to prevent metal ion contamination and improve product quality.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid-d4 involves chelation, where the compound binds to metal ions through its carboxyl and amino groups. This binding forms stable, water-soluble complexes that can be easily removed from the system. The chelation process prevents metal ions from participating in unwanted side reactions, thereby stabilizing the system.

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is a prototypical chelator with broad-spectrum metal ion affinity. It forms stable complexes with Ca²⁺ (log K = 10.7), Fe³⁺ (log K = 25.1), and Cu²⁺ (log K = 18.8), making it indispensable in industrial, pharmaceutical, and research applications, such as anticoagulants, detergents, and metal detoxification therapies . EDTA-d4 shares these properties but is primarily used as an internal standard in analytical chemistry due to its isotopic labeling .

Key Differences :

  • Isotopic Labeling : EDTA-d4 enables precise quantification in MS-based assays, whereas EDTA lacks this capability .
  • Solubility : EDTA-d4 exhibits similar aqueous solubility (~0.5 g/L at 25°C) but may show slight differences in organic solvents due to deuterium substitution .
Ethylene Glycol-bis(β-aminoethyl Ether)-N,N,N',N'-Tetraacetic Acid (EGTA)

EGTA is structurally similar to EDTA but contains ethylene glycol linkers, conferring higher selectivity for Ca²⁺ (log K = 11.0) over Mg²⁺ (log K = 5.2). This makes EGTA preferable in calcium-specific biological studies, such as intracellular signaling research, where Mg²⁺ interference must be minimized .

Comparative Data :

Parameter EDTA-d4 EDTA EGTA
Molecular Formula C₁₀H₁₂D₄N₂O₈ C₁₀H₁₆N₂O₈ C₁₄H₂₄N₂O₁₀
Molecular Weight (g/mol) 296.27 292.24 380.35
Primary Application Analytical standards Metal detoxification Calcium-specific assays
Selectivity for Ca²⁺ Moderate Moderate High
Selectivity for Fe³⁺ High High Low
Dimercaptosuccinic Acid (DMSA) and Calcium Disodium EDTA (CaNa₂EDTA)

DMSA and CaNa₂EDTA are clinically used for heavy metal detoxification. CaNa₂EDTA exhibits superior efficacy in acute lead poisoning, while DMSA is less nephrotoxic and suitable for chronic exposure .

Research Findings :

  • In pediatric lead poisoning, CaNa₂EDTA reduced blood lead levels by 75% within 48 hours, compared to 60% for DMSA .
  • EDTA-d4 has been employed to track EDTA metabolism in rodent models, revealing rapid renal excretion (>90% within 24 hours) .
[Zn(H₂O)₄CuEDTA]·2H₂O Complex

This EDTA-derived complex is a trace-metal supplement in agriculture and pharmaceuticals. Unlike EDTA-d4, it releases Cu²⁺ and Zn²⁺ ions under acidic conditions, demonstrating controlled metal delivery . EDTA-d4 lacks such functional metal-release properties but aids in studying the stability of similar complexes via isotopic labeling .

Limitations :

  • Limited data on long-term stability and deuterium isotope effects in biological systems.
  • Higher cost compared to non-deuterated EDTA .

Biological Activity

Ethylenediaminetetraacetic acid-d4 (EDTA-d4) is a deuterated form of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. This compound is utilized in various biological and chemical applications, particularly in molecular biology, pharmacology, and biochemistry. This article explores the biological activity of EDTA-d4, focusing on its mechanisms, effects on cells, and potential therapeutic applications.

Overview of EDTA-d4

EDTA is a hexadentate ligand that binds to metal ions, forming stable complexes. The deuterated version, EDTA-d4, retains the same chelating properties but is often used in studies requiring isotopic labeling. This modification allows for enhanced tracking and analysis in various experimental setups.

1. Chelation of Metal Ions
EDTA-d4 effectively binds divalent and trivalent metal ions such as calcium, magnesium, and lead. By sequestering these ions, EDTA-d4 can inhibit enzymatic reactions that require metal cofactors. This property is particularly useful in molecular biology where enzyme activity needs to be modulated for experimental purposes .

2. Inhibition of Enzymatic Activity
The ability of EDTA-d4 to inhibit enzymes by removing essential metal ions has been documented extensively. For example, it has been shown to inhibit the activity of various metalloproteins and enzymes involved in DNA and RNA metabolism. This inhibition is crucial for studying enzyme kinetics and mechanisms.

Biological Effects

1. Impact on Stem Cells
Recent studies have investigated the effects of EDTA on stem cells, particularly stem cells from apical papilla (SCAPs). At concentrations ranging from 1.25% to 17%, EDTA treatment did not significantly induce cytotoxicity or alter cell morphology but did attenuate cell proliferation and migration abilities . This suggests that while EDTA can be beneficial for certain applications, its effects on cell growth must be carefully considered.

2. Gene Expression Modulation
EDTA has been shown to influence gene expression related to osteogenesis in SCAPs. Specifically, it promotes mineral deposition while affecting the expression of genes associated with cell survival and differentiation . This dual role highlights its potential utility in regenerative medicine.

Table 1: Summary of Biological Activities of EDTA-d4

Study FocusFindingsReference
Enzyme InhibitionInhibition of metalloprotein activity; effective for enzyme studies
Stem Cell ProliferationReduced proliferation and migration in SCAPs at higher concentrations
Gene ExpressionModulation of osteogenic markers; enhanced mineral deposition

Potential Therapeutic Applications

1. Regenerative Medicine
Given its effects on stem cells and gene expression, EDTA-d4 holds promise in regenerative therapies. Its ability to modulate cellular behavior could be harnessed for tissue engineering and repair strategies.

2. Detoxification
The chelating properties of EDTA make it a candidate for detoxifying heavy metals from biological systems. The use of EDTA in clinical settings for lead poisoning is well-established, and its deuterated form may offer advantages in pharmacokinetic studies.

Q & A

Q. How can EDTA-d4 be effectively utilized as an internal standard in HPLC/MS-based quantification of EDTA in pharmaceutical formulations?

EDTA-d4 serves as a deuterated analog of EDTA, enabling precise quantification via isotope dilution mass spectrometry (IDMS). In HPLC/MS methods, EDTA-d4 compensates for matrix effects and instrumental variability. Key steps include:

  • Chromatographic separation : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium) to resolve EDTA and EDTA-d4 .
  • Mass spectrometry : Monitor m/z transitions specific to EDTA (e.g., [M-H]⁻ at m/z 292) and EDTA-d4 ([M-D]⁻ at m/z 296) for selective detection .
  • Validation : Assess linearity (0.1–100 µg/mL), accuracy (recovery ≥95%), and precision (RSD ≤5%) per ICH guidelines .

Q. What are the critical considerations for synthesizing and characterizing EDTA-d4 for isotopic purity?

EDTA-d4 is synthesized by deuterating the four carboxylic acid groups of EDTA. Key quality checks include:

  • Isotopic enrichment : Verify ≥98 atom % deuterium via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
  • Contaminant analysis : Ensure absence of non-deuterated EDTA using HPLC with UV detection (λ = 254 nm) .
  • Stability testing : Evaluate deuterium retention under storage conditions (e.g., −20°C, dry environment) to prevent back-exchange .

Advanced Research Questions

Q. How can EDTA-d4 improve the accuracy of pharmacokinetic (PK) studies involving metal-chelating therapeutics?

In PK assays, EDTA-d4 acts as an internal standard to correct for extraction efficiency and ion suppression in biological matrices (e.g., plasma):

  • Sample preparation : Add EDTA-d4 to plasma prior to protein precipitation with acetonitrile (1:3 v/v) .
  • Quantification : Use a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.25 ng/mL, referencing deuterated transitions for specificity .
  • Data normalization : Calculate analyte-to-EDTA-d4 peak area ratios to mitigate matrix effects .

Q. What experimental strategies resolve spectral interference when analyzing EDTA-d4 in environmental samples with co-eluting metabolites?

Environmental matrices (e.g., wastewater) often contain interfering chelators (e.g., citric acid). Mitigation approaches include:

  • Chromatographic optimization : Adjust mobile phase pH (e.g., pH 3.0 with formic acid) to enhance retention time differences between EDTA-d4 and interferents .
  • High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to differentiate EDTA-d4 ([M-D]⁻ = 296.10) from isobaric species (e.g., nitrilotriacetic acid, m/z 296.08) .
  • Post-column isotope dilution : Spike EDTA-d4 post-extraction to distinguish endogenous EDTA from artifacts .

Q. How does deuterium labeling in EDTA-d4 influence its metal-binding kinetics compared to non-deuterated EDTA?

Deuterium substitution minimally alters EDTA’s coordination chemistry but may affect equilibration rates:

  • Kinetic studies : Use stopped-flow spectrophotometry to compare dissociation constants (Kd) of Fe<sup>3+</sup>-EDTA and Fe<sup>3+</sup>-EDTA-d4 complexes. Expected deviations ≤5% .
  • pH dependence : Assess stability of EDTA-d4-metal complexes across pH 2–10; deuterium effects are negligible in buffered systems .

Methodological Considerations

Q. What validation parameters are essential for ensuring reproducibility in EDTA-d4-based assays?

Follow FDA and ICH guidelines for method validation:

  • Linearity : Calibration curves (R² ≥ 0.995) spanning 0.1–100 µg/mL .
  • Precision : Intra-day and inter-day RSD ≤5% for replicate analyses .
  • Recovery : Spike EDTA-d4 into matrices (e.g., serum, soil) to confirm recovery rates ≥90% .

Q. How can researchers troubleshoot poor recovery of EDTA-d4 in solid-phase extraction (SPE) workflows?

Low recovery often stems from incomplete elution or irreversible adsorption:

  • SPE sorbent selection : Use mixed-mode cartridges (e.g., C18/SCX) for acidic and ionic analytes .
  • Elution optimization : Test methanol:ammonia (95:5 v/v) to disrupt EDTA-d4-sorbent interactions .
  • Carrier agents : Add 0.1% trifluoroacetic acid (TFA) to improve solubility in organic phases .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported EDTA-d4 stability under varying storage conditions?

Conflicting stability data may arise from:

  • Deuterium loss : Prolonged storage at room temperature or high humidity accelerates back-exchange. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Matrix effects : Biological samples (e.g., blood) may contain esterases that hydrolyze EDTA-d4. Include protease inhibitors during sample collection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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